molecular formula C12H12BrFN2O B578562 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-91-5

7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No. B578562
CAS RN: 1272755-91-5
M. Wt: 299.143
InChI Key: JNXKDZOOELBHEG-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one, also known as BFPBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPBO is a spirocyclic compound that belongs to the class of diazaspiro compounds. The unique structure of BFPBO makes it an attractive candidate for use in pharmaceuticals, chemical synthesis, and material science.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Research into compounds with bromo- and fluoro-substitutions, such as "7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one," often centers around their synthesis and application in creating more effective pharmaceutical agents. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing practical synthesis methods for bromo- and fluoro-substituted compounds due to their utility in drug development (Qiu et al., 2009).

Environmental Impact and Toxicology

The presence of bromo- and fluoro-substitutions in compounds also raises considerations regarding their environmental impact and toxicological properties. For example, studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, cover its concentrations in various environments and its toxicokinetics and toxicodynamics, pointing to the need for understanding the environmental behavior and health risks of such substances (Koch & Sures, 2018).

Mechanism of Action

Target of Action

The primary targets of the compound “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

The interaction of a compound with its targets usually involves binding to specific sites on the target molecule, leading to changes in the target’s activity The exact nature of these interactions for “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways . Further research would be needed to identify the specific pathways affected by “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one”.

Pharmacokinetics

The pharmacokinetic properties of “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3The compound’s structure suggests that it may have certain pharmacokinetic properties

Result of Action

The specific molecular and cellular effects of “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3Compounds with similar structures have been found to have various effects at the molecular and cellular level

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3Environmental factors such as temperature, ph, and the presence of other molecules can often influence the action of a compound

properties

IUPAC Name

6-(5-bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-7-2-3-9(14)8(6-7)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXKDZOOELBHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=C(C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one

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